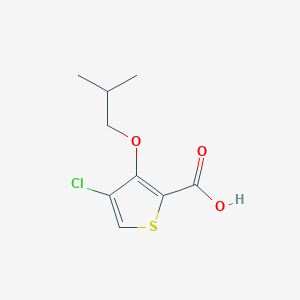
4-Chloro-3-isobutoxythiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, an isobutoxy group, and a carboxylic acid group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
4-Chloro-3-isobutoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to form the corresponding thiophene derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution of the chloro group can yield various substituted thiophene derivatives.
科学研究应用
4-Chloro-3-isobutoxythiophene-2-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-3-isobutoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and isobutoxy groups can influence its binding affinity and selectivity for these targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloro and isobutoxy groups, making it less versatile in certain applications.
3-(4-Chloro-benzyloxy)-thiophene-2-carboxylic acid: Contains a benzyloxy group instead of an isobutoxy group, which can affect its chemical reactivity and biological activity.
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid:
Uniqueness
4-Chloro-3-isobutoxythiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the chloro group allows for further functionalization through substitution reactions, while the isobutoxy group can influence its solubility and interaction with biological targets.
属性
分子式 |
C9H11ClO3S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC 名称 |
4-chloro-3-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)3-13-7-6(10)4-14-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI 键 |
ZTFHNCHUEYLJIA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(SC=C1Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


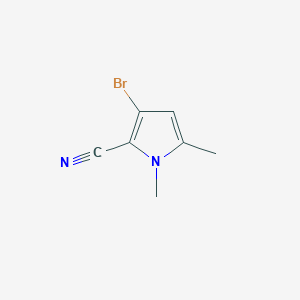
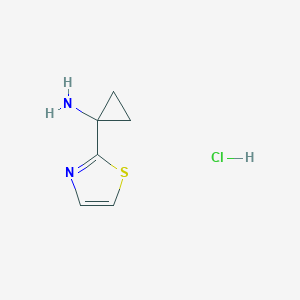

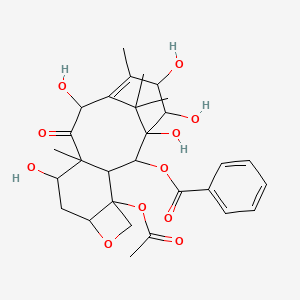
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
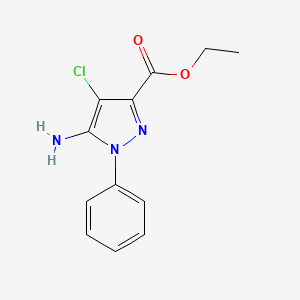
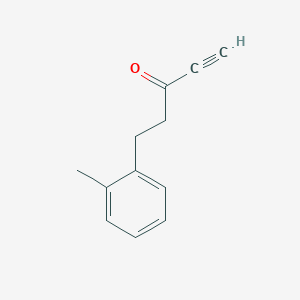


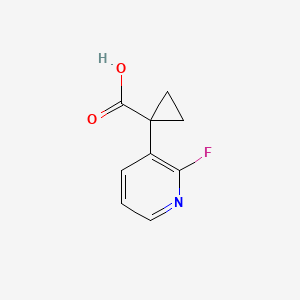
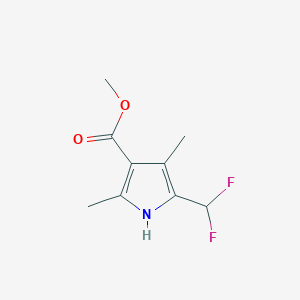
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

